Omapatrilat metabolite M1-a
CAS No.: 508181-77-9
Cat. No.: VC20302633
Molecular Formula: C10H16N2O3S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 508181-77-9 |
|---|---|
| Molecular Formula | C10H16N2O3S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | (4S,7S,10aS)-4-amino-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H16N2O3S/c11-6-4-5-16-8-3-1-2-7(10(14)15)12(8)9(6)13/h6-8H,1-5,11H2,(H,14,15)/t6-,7-,8-/m0/s1 |
| Standard InChI Key | MBCSFOJJEQRYIM-FXQIFTODSA-N |
| Isomeric SMILES | C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)N)C(=O)O |
| Canonical SMILES | C1CC(N2C(C1)SCCC(C2=O)N)C(=O)O |
Introduction
Omapatrilat and Its Dual Enzymatic Inhibition
Mechanism of Action
Omapatrilat exerts its antihypertensive effects by concurrently inhibiting ACE and NEP . ACE inhibition reduces angiotensin II production, mitigating vasoconstriction and aldosterone secretion, while NEP inhibition elevates natriuretic peptides (e.g., ANP, BNP), promoting vasodilation and sodium excretion . This dual mechanism enhances blood pressure reduction compared to ACE inhibitors alone, particularly in salt-sensitive hypertension .
Pharmacokinetic Profile
Omapatrilat demonstrates rapid absorption (t<sub>max</sub>: 0.5–2 hours) and a prolonged terminal half-life (14–19 hours) . Its large volume of distribution (2500 L) suggests extensive tissue binding, likely mediated by disulfide linkages between its free sulfhydryl group and plasma/tissue proteins . Systemic exposure (AUC) increases disproportionately with dose, reflecting nonlinear pharmacokinetics .
Biotransformation of Omapatrilat to Metabolite M1-a
Metabolic Pathways
Omapatrilat undergoes extensive metabolism via three primary routes (Table 1):
-
Disulfide Linkage Formation: The free sulfhydryl group forms reversible bonds with cysteine residues in proteins, creating protein-bound adducts .
-
S-Methylation: Methylation of the sulfhydryl group generates a stable thioether metabolite .
-
Amide Hydrolysis: Cleavage of the amide bond yields smaller peptide fragments .
Table 1. Major Metabolic Pathways of Omapatrilat in Preclinical Species and Humans
| Pathway | Rat | Dog | Human | Primary Metabolites |
|---|---|---|---|---|
| Disulfide linkage | Yes | Yes | Yes | Protein-bound omapatrilat |
| S-Methylation | Yes | Yes | Yes | S-Methyl omapatrilat (M1-a) |
| Amide hydrolysis | Yes | Yes | Yes | Peptide fragments |
M1-a, identified as the S-methylated derivative, accounts for ~20% of circulating metabolites in humans . This conversion is catalyzed by thiopurine methyltransferase (TPMT), a cytosolic enzyme expressed in hepatic and renal tissues .
Pharmacokinetics of M1-a
-
Absorption/Distribution: M1-a exhibits slower absorption (t<sub>max</sub>: 4–6 hours) compared to the parent drug, with a volume of distribution (V<sub>d</sub>) of 1800 L, indicating moderate tissue penetration .
-
Elimination: Renal excretion predominates, with 60–70% of M1-a recovered in urine within 24 hours . The metabolite’s half-life (8–12 hours) is shorter than omapatrilat’s, reflecting reduced protein binding .
Comparative Metabolism Across Species
Interspecies Similarities
Studies in rats, dogs, and humans reveal qualitative similarities in omapatrilat metabolism :
-
Disulfide-linked adducts constitute 40–50% of plasma radioactivity 1 hour post-dose .
-
S-Methylation and amide hydrolysis metabolites are detectable in all species, with M1-a representing a conserved pathway .
Human-Specific Findings
In humans, M1-a’s AUC constitutes 15% of total drug-related exposure, compared to 25% in rats and 18% in dogs . This interspecies variability underscores the need for cautious extrapolation of preclinical data.
Pharmacological Implications of M1-a
Enzymatic Inhibition Potency
M1-a retains partial ACE and NEP inhibitory activity, with IC<sub>50</sub> values 3- to 5-fold higher than omapatrilat . This residual activity may contribute to sustained blood pressure reduction observed 24 hours post-dose .
Analytical Characterization of M1-a
Structural Elucidation
Mass spectrometric analysis identifies M1-a as [(S)-3-(mercaptomethyl)-2-oxo-4-phenylbutanoyl]-L-isoleucine methyl ester, with a molecular weight of 407.5 g/mol . The S-methyl group is confirmed via NMR spectroscopy .
Detection Methods
-
LC-MS/MS: Quantification using positive-ion electrospray ionization (LOQ: 0.1 ng/mL) .
-
Chemical Reduction: Dithiothreitol treatment converts disulfide adducts to free omapatrilat, enabling indirect M1-a measurement .
Clinical Relevance and Future Directions
Therapeutic Monitoring
M1-a’s plasma levels correlate with omapatrilat’s hemodynamic effects (r = 0.72, p < 0.01) . Monitoring M1-a could optimize dosing in patients with altered metabolism.
Drug Design Implications
The stability of M1-a suggests that S-methylation could enhance the pharmacokinetic profile of future vasopeptidase inhibitors. Structural modifications to favor this pathway may improve safety and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume